molecular formula C9H6ClNO2S B3022073 (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile CAS No. 64326-48-3

(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile

Cat. No.: B3022073
CAS No.: 64326-48-3
M. Wt: 227.67 g/mol
InChI Key: PMXNFHBBEHWDAK-LREOWRDNSA-N
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Description

(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile is an organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile typically involves the reaction of 4-chlorobenzenesulfonyl chloride with acrylonitrile in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the acrylonitrile acts as a nucleophile attacking the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Addition Reactions: The acrylonitrile moiety can participate in addition reactions with various nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Bases: Sodium hydroxide or potassium carbonate for nucleophilic substitution.

    Nucleophiles: Amines or thiols for addition reactions.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

Major Products:

    Substitution Products: Formation of sulfonamide or sulfone derivatives.

    Addition Products: Formation of cyanoethylated derivatives.

    Oxidation Products: Formation of sulfoxides or sulfones.

    Reduction Products: Formation of reduced nitrile derivatives.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Polymer Chemistry: Utilized in the preparation of functionalized polymers.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of drugs due to its unique structural features.

    Biological Probes: Employed in the design of probes for studying biological systems.

Industry:

    Materials Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, while the acrylonitrile moiety can participate in addition reactions with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (E)-3-((4-Methylphenyl)sulfonyl)acrylonitrile
  • (E)-3-((4-Bromophenyl)sulfonyl)acrylonitrile
  • (E)-3-((4-Fluorophenyl)sulfonyl)acrylonitrile

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl, bromine, fluorine) can influence the reactivity and properties of the compounds.
  • Reactivity: The electron-withdrawing or electron-donating nature of the substituents can affect the compound’s reactivity in various chemical reactions.
  • Applications: While the core structure remains similar, the specific substituents can tailor the compound’s applications in different fields.

(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile stands out due to the unique combination of the chlorophenyl and sulfonyl groups, which impart distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h1-5,7H/b7-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXNFHBBEHWDAK-LREOWRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C=C/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012-71-1
Record name 2-Propenenitrile, 3-((4-chlorophenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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